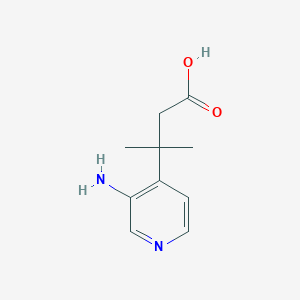![molecular formula C12H9ClN6O B12937891 Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]- CAS No. 61602-13-9](/img/structure/B12937891.png)
Acetamide, N-[3-(4-chlorophenyl)-1H-imidazo[4,5-e]-1,2,4-triazin-6-yl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide is a heterocyclic compound that belongs to the class of triazoles. This compound is characterized by the presence of a chlorophenyl group attached to an imidazo[4,5-e][1,2,4]triazin ring system, which is further substituted with an acetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Vorbereitungsmethoden
The synthesis of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination to yield 4-chlorobenzohydrazide. The next step involves the formation of a triazole ring through cyclization with appropriate reagents. Finally, the acetamide group is introduced through a reaction with acetic anhydride .
Analyse Chemischer Reaktionen
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. By binding to these kinases, the compound disrupts the signaling processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit tumor growth is of significant interest .
Vergleich Mit ähnlichen Verbindungen
N-(3-(4-Chlorophenyl)-1H-imidazo[4,5-e][1,2,4]triazin-6-yl)acetamide can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent with a similar ring structure but different substituents.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: An antidepressant that also contains a triazole ring but with different pharmacological properties.
Eigenschaften
CAS-Nummer |
61602-13-9 |
|---|---|
Molekularformel |
C12H9ClN6O |
Molekulargewicht |
288.69 g/mol |
IUPAC-Name |
N-[3-(4-chlorophenyl)-7H-imidazo[4,5-e][1,2,4]triazin-6-yl]acetamide |
InChI |
InChI=1S/C12H9ClN6O/c1-6(20)14-12-16-10-11(17-12)19-18-9(15-10)7-2-4-8(13)5-3-7/h2-5H,1H3,(H2,14,15,16,17,18,19,20) |
InChI-Schlüssel |
ALXKODDKOSTIEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NC2=C(N1)N=NC(=N2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


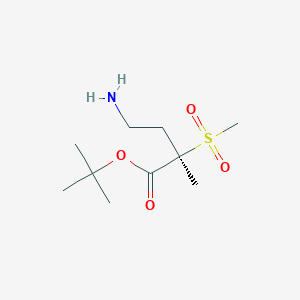
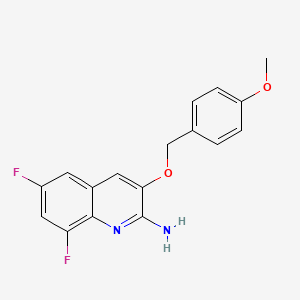
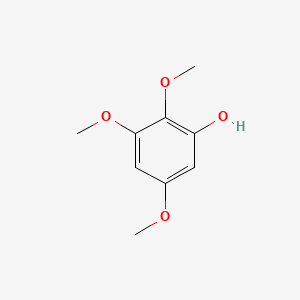
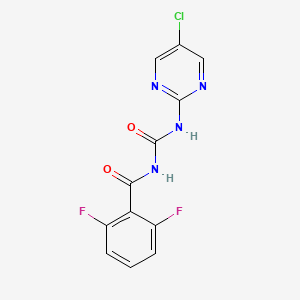


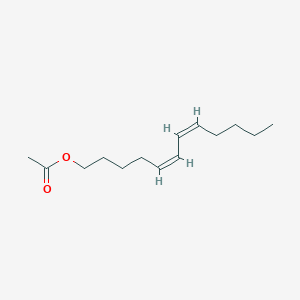
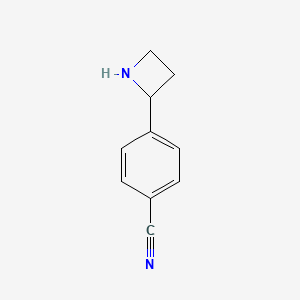
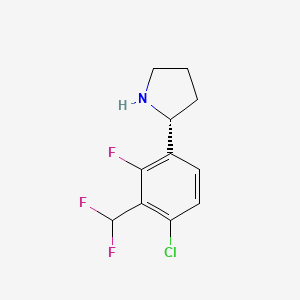
![7-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B12937851.png)
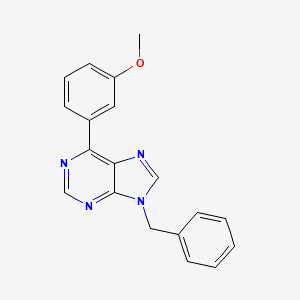
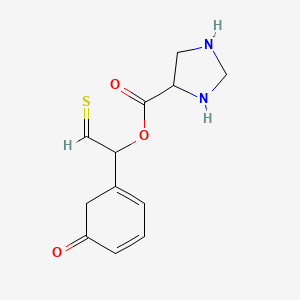
![2,4-Dichlorobenzofuro[2,3-d]pyrimidine](/img/structure/B12937865.png)
